molecular formula C10H7F2N3O B1467276 1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487378-99-3

1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467276
CAS RN: 1487378-99-3
M. Wt: 223.18 g/mol
InChI Key: PEOHLZBZBOLCOZ-UHFFFAOYSA-N
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Description

Triazole compounds, such as the one you mentioned, are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring attached to a difluorophenyl group and a carbaldehyde group . The presence of the difluorophenyl group may contribute to the compound’s reactivity and biological activity.

Scientific Research Applications

Antimicrobial Activities

Research into derivatives of 1,2,3-triazole compounds has highlighted their potential as antimicrobial agents. For instance, a study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives has demonstrated a broad spectrum of antimicrobial activities alongside moderate to good antioxidant activities. These compounds showed promising inhibition of the E. coli MurB enzyme, suggesting their potential as effective antimicrobial agents (Bhat et al., 2016). Similarly, the synthesis and antimicrobial activity of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones have shown moderate to good activity against bacterial organisms, indicating the antimicrobial potential of triazole derivatives (Swamy et al., 2019).

α-Glycosidase Inhibition

The crystal structures of certain triazolyl compounds, including 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, have been analyzed for their α-glycosidase inhibition activity. One study found that specific compounds exhibited much greater activity in inhibiting α-glycosidase, a promising trait for the development of new therapeutic agents (Gonzaga et al., 2016).

Antioxidant and Anti-cancer Activities

The exploration of 1,2,3-triazolyl chalcone derivatives has yielded compounds with broad-spectrum antimicrobial, antioxidant, and moderate to excellent anti-cancer activities on breast cancer cell lines. This highlights the diverse potential of triazole derivatives in therapeutic applications, particularly in oncology (Bhat et al., 2016).

Homocysteine Detection in Biological Systems

A new fluorescence probe based on triazole derivatives has been developed for the selective detection of homocysteine, showcasing high selectivity and sensitivity. This probe, with intramolecular charge transfer and aggregation-induced emission enhancement performances, demonstrates the application potential of triazole compounds in biological and medical research (Chu et al., 2019).

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOHLZBZBOLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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